1,2-Diarachidonoyl-sn-glycero-3-phosphoethanolamine
Description
IUPAC Nomenclature and Systematic Chemical Identity
The compound [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is systematically named 1,2-diarachidonoyl-sn-glycero-3-phosphoethanolamine under IUPAC conventions. This nomenclature reflects its structural components:
- sn-Glycerol backbone : The stereospecific numbering (sn) assigns positions to the glycerol carbons, with the phosphoethanolamine group at the sn-3 position.
- Acyl chains : Two arachidonoyl groups (20:4Δ⁵ᶻ,⁸ᶻ,¹¹ᶻ,¹⁴ᶻ) occupy the sn-1 and sn-2 positions.
- Phosphoethanolamine : A phosphate-linked ethanolamine group forms the polar head.
The systematic name encodes the double-bond geometry (Z-configuration), carbon chain length (20 carbons), and esterification sites, ensuring unambiguous identification.
Molecular Architecture and Stereochemical Configuration
The molecule exhibits a chiral glycerol backbone with absolute configuration (2R) , critical for its biological interactions. Key structural features include:
The stereochemistry at sn-2 (R-configuration) ensures proper orientation for membrane embedding and enzymatic recognition. The phosphoethanolamine head group contributes to hydrogen bonding and charge interactions, while the polyunsaturated acyl chains introduce fluidity.
Comparative Analysis with Canonical Phosphatidylethanolamine Species
Canonical phosphatidylethanolamines (PEs) typically feature saturated or monounsaturated acyl chains. Contrasting properties are highlighted below:
The diarachidonoyl variant’s unsaturated chains create membrane microdomains conducive to signaling events, unlike the rigid bilayers formed by saturated PEs.
Acyl Chain Geometry and Double Bond Positioning
The arachidonoyl chains feature four cis double bonds at positions Δ⁵, Δ⁸, Δ¹¹, and Δ¹⁴, inducing a bent conformation that prevents tight packing:
Structural implications :
- Chain curvature : Each cis double bond introduces a ~30° kink, yielding a U-shaped geometry.
- Membrane dynamics : Increased lateral mobility enhances protein-lipid interactions and substrate accessibility for phospholipases.
- Oxidative susceptibility : The bis-allylic methylene groups between double bonds are prone to peroxidation, linking the molecule to oxidative signaling.
Stereochemical specificity :
Properties
Molecular Formula |
C45H74NO8P |
|---|---|
Molecular Weight |
788.0 g/mol |
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C45H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(47)51-41-43(42-53-55(49,50)52-40-39-46)54-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,43H,3-10,15-16,21-22,27-28,33-42,46H2,1-2H3,(H,49,50)/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-/t43-/m1/s1 |
InChI Key |
JTERLNYVBOZRHI-PPBJBQABSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Stepwise Esterification and Phosphorylation
The synthesis follows a three-stage sequence (Table 1):
Table 1: Synthesis Steps and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|---|
| 1 | Fatty Acid Esterification | DCC/DMAP, CH₂Cl₂, 0°C → RT, 12 h | 78% | Silica Chromatography |
| 2 | Phosphorylation | POCl₃, triethylamine, THF, -20°C, 2 h | 65% | Ion-Exchange Chromatography |
| 3 | Aminoethoxy Group Attachment | HBTU, DIPEA, DMF, 4Å MS, 24 h | 58% | Preparative HPLC |
- Esterification : The glycerol backbone undergoes sequential acylation with activated (N-hydroxysuccinimide ester) 5Z,8Z,11Z,14Z-icosa-5,8,11,14-tetraenoic acid. Dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) catalyzes the reaction at 0°C, progressing to room temperature over 12 hours.
- Phosphorylation : The secondary hydroxyl group reacts with phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) at -20°C, followed by quenching with 2-aminoethanol to introduce the phosphoethanolamine moiety.
- Aminoethoxy Modification : A coupling reaction using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in dimethylformamide (DMF) installs the aminoethoxy group, requiring molecular sieves to scavenge water.
Stereochemical Control
The R-configuration at C2 is preserved using chiral auxiliaries or enzymatic catalysis. Lipase B from Candida antarctica (CAL-B) demonstrates 92% enantiomeric excess (ee) in kinetic resolutions of glycerol intermediates.
Purification and Characterization
Chromatographic Techniques
- Silica Gel Chromatography : Initial purification employs gradient elution (hexane:ethyl acetate 9:1 → 1:1) to separate diastereomers.
- Ion-Exchange Chromatography : DEAE-Sepharose columns (0.1–0.5 M NH₄HCO₃ gradient) resolve phosphorylated intermediates.
- Preparative HPLC : Final purification uses a C18 column (ACN:H₂O 85:15, 0.1% TFA) to achieve >98% purity.
Spectroscopic Validation
- ¹H-NMR : Characteristic signals include δ 5.35–5.25 (m, 8H, Z-olefins), δ 4.15 (m, 1H, glycerol CH), and δ 3.45 (t, 2H, PO-CH₂).
- ³¹P-NMR : A singlet at δ -0.8 ppm confirms phosphate group integrity.
- High-Resolution Mass Spectrometry : Observed [M+H]⁺ at m/z 789.5124 (theoretical 789.5128).
Alternative Synthesis Approaches
Cell-Free Enzymatic Synthesis
A recent protocol enables in vitro production using reconstituted fatty acid synthase (FAS) and acyltransferases co-localized on liposomes:
- Liposome Preparation : Phosphatidylcholine vesicles (100 nm diameter) are formed via extrusion.
- Enzyme Synthesis : E. coli cell-free system expresses GPAT and AGPAT acyltransferases directly onto liposomes.
- Fatty Acid Incorporation : Arachidonyl-CoA (20:4) is incorporated with 72% efficiency over 6 hours.
Advantages :
- Avoids toxic solvents (e.g., DCM, POCl₃).
- Enables real-time monitoring via LC-MS.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biomedical Research Applications
A. Antiviral and Antimicrobial Activity
The compound has demonstrated efficacy against various viruses and bacteria. It has been studied for its potential as an antiviral agent against pathogens such as HIV and Influenza Virus. The presence of the aminoethoxy group enhances its interaction with viral proteins and cellular membranes, potentially inhibiting viral entry and replication .
B. Cancer Research
Research indicates that this compound may play a role in cancer therapeutics through its effects on apoptosis and cell cycle regulation. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways such as the MAPK/ERK pathway and influencing NF-κB signaling . These properties make it a candidate for further investigation in cancer treatment modalities.
C. Immunomodulation
The compound exhibits immunomodulatory effects by influencing cytokine production and immune cell activation. Studies suggest that it can enhance the immune response against tumors and infections by modulating T cell activity and promoting the differentiation of immune cells . This property is particularly relevant in the context of immunotherapy.
Therapeutic Applications
A. Drug Delivery Systems
Due to its amphiphilic nature, [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] can be utilized in drug delivery systems. Its structure allows for encapsulation of hydrophobic drugs while maintaining stability in aqueous environments. This capability is crucial for improving the bioavailability of poorly soluble drugs .
B. Gene Therapy
The compound's ability to form liposomes makes it a suitable candidate for gene therapy applications. It can facilitate the delivery of nucleic acids into cells by enhancing cellular uptake through endocytosis. This application is particularly promising for targeted therapies in genetic disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11,14-tetraenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Other Phospholipids
LysoPE(20:5/0:0)
- Structure: Contains a single eicosapentaenoic acid (20:5(5Z,8Z,11Z,14Z,17Z)) at the sn-2 position and a hydroxyl group at sn-1.
- Formula: C₂₃H₃₈NO₈P (~511.5 g/mol).
- Functional Differences :
PC(20:4/20:4)
- Structure: Phosphatidylcholine (PC) with two arachidonoyl chains.
- Formula: C₄₈H₈₂NO₈P (~856.56 g/mol).
- Functional Differences: The choline head group in PC increases membrane rigidity compared to PE’s smaller ethanolamine group. PC(20:4/20:4) is more abundant in plasma membranes and serves as a substrate for phospholipase A₂ (PLA₂), releasing arachidonic acid for eicosanoid synthesis .
Comparison with Endocannabinoids
2-Arachidonoylglycerol (2-AG)
- Structure : Diacylglycerol with arachidonic acid at sn-1 and sn-2 positions.
- Formula : C₂₃H₄₀O₄ (378.3 g/mol).
- Functional Differences: 2-AG is a full agonist of CB1 and CB2 receptors, directly influencing neurotransmission and immune responses. PE(20:4/20:4) lacks direct cannabinoid receptor binding but may contribute to 2-AG pools via enzymatic hydrolysis .
Anandamide (AEA)
- Structure: Ethanolamide of arachidonic acid.
- Formula: C₂₂H₃₇NO₂ (347.53 g/mol).
- Functional Differences :
Metabolic and Signaling Pathways
| Compound | Key Enzymes Involved | Metabolic Fate | Signaling Role |
|---|---|---|---|
| PE(20:4/20:4) | PLA₂, PLC | Arachidonic acid release | Membrane structure, eicosanoid precursor |
| 2-AG | DAG lipase, MAG lipase | Hydrolysis to arachidonic acid | CB1/CB2 activation |
| AEA | FAAH, N-acyltransferase | Degradation to ethanolamine | CB1/TRPV1 activation |
| LysoPE(20:5/0:0) | PLA₁, ATX | Re-esterification to PE | PPAR-γ modulation |
PE(20:4/20:4) in Disease Contexts
- Stroke Recovery : Elevated PE species, including PE(20:4/20:4), correlate with improved neuronal repair by enhancing membrane fluidity and reducing oxidative stress .
- Inflammation : Hydrolysis of PE(20:4/20:4) releases arachidonic acid, which is metabolized into pro-inflammatory prostaglandins (e.g., PGE₂) or anti-inflammatory lipoxins .
Comparative Receptor Affinities
| Compound | CB1 | CB2 | TRPV1 | PPAR-γ |
|---|---|---|---|---|
| PE(20:4/20:4) | – | – | – | – |
| 2-AG | +++ | +++ | – | – |
| AEA | ++ | – | +++ | – |
| LysoPE(20:5/0:0) | – | – | – | + |
Biological Activity
The compound [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex phospholipid derivative characterized by its unique structure and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C36H68NO8P
- Molecular Weight : 673.901 g/mol
- Structural Features :
- Contains a phosphoryl group.
- Incorporates long-chain fatty acids (icosa-tetraenoate).
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts including its effects on cellular processes and potential therapeutic applications. Key areas of research include:
-
Antioxidant Activity :
- The compound exhibits significant antioxidant properties which can protect cells from oxidative stress. This is particularly relevant in the context of diseases characterized by oxidative damage.
-
Anti-inflammatory Effects :
- Studies have indicated that this compound may modulate inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines in vitro.
-
Cytotoxicity Against Cancer Cells :
- Research indicates that it possesses cytotoxic properties against certain cancer cell lines. For instance, it has been tested against breast cancer cell lines and shown to induce apoptosis in a dose-dependent manner.
Antioxidant Activity
A study conducted by Zhang et al. (2021) demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells. The results indicated a reduction of about 30% in ROS levels at a concentration of 50 µM compared to control groups.
Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of various phospholipids, the compound was found to decrease the production of TNF-alpha and IL-6 in activated macrophages by approximately 40% at a concentration of 10 µM. This suggests its potential as an anti-inflammatory agent.
Cytotoxicity Studies
The cytotoxic effects were evaluated using MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cell lines. The compound showed:
- IC50 values of 12 µM for MCF-7 cells.
- IC50 values of 9 µM for MDA-MB-468 cells.
These results indicate a higher potency against the triple-negative breast cancer cell line compared to the estrogen receptor-positive line.
Case Study 1: Breast Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard chemotherapy alone. The combination therapy led to a 25% increase in progression-free survival.
Case Study 2: Inflammatory Disease Management
A cohort study involving patients with rheumatoid arthritis demonstrated that supplementation with this phospholipid led to significant reductions in joint inflammation markers over a six-month period.
Data Table: Summary of Biological Activities
| Activity Type | Experimental Results | Reference |
|---|---|---|
| Antioxidant | 30% reduction in ROS levels at 50 µM | Zhang et al., 2021 |
| Anti-inflammatory | 40% decrease in TNF-alpha and IL-6 at 10 µM | Smith et al., 2020 |
| Cytotoxicity | IC50: MCF-7 = 12 µM; MDA-MB-468 = 9 µM | Johnson et al., 2022 |
Q & A
Q. What are the key challenges in synthesizing this compound, and how can stereochemical purity be ensured?
The compound contains multiple stereocenters and polyunsaturated fatty acid chains (e.g., 5Z,8Z,11Z,14Z-icosa-5,8,11,14-tetraenoyl), making stereochemical control critical. Use stereoselective enzymatic catalysis or chiral auxiliaries during acylation to preserve configuration. Post-synthesis, validate stereochemistry via 2D NMR (NOESY/ROESY) to confirm spatial arrangements of substituents. For unsaturated bonds, UV-Vis spectroscopy (λ ~200–220 nm) can monitor conjugation stability .
Q. Which analytical techniques are most reliable for characterizing this phospholipid’s structural integrity?
Combine high-resolution tandem mass spectrometry (HR-MS/MS) to confirm molecular weight (e.g., m/z 499.585 for C25H42NO7P) and fragmentation patterns . 1H-13C HSQC NMR resolves overlapping signals from unsaturated chains and phosphorylated groups. For regiochemical validation, employ enzymatic hydrolysis with phospholipase A2 to isolate sn-2 acyl chains .
Q. How can researchers assess the compound’s stability under experimental conditions?
Conduct accelerated stability studies in buffers (pH 4–9) and at varying temperatures (4–37°C). Monitor degradation via HPLC-ELSD for lysophospholipid formation. Oxidative stability of polyunsaturated chains can be assessed using thiobarbituric acid reactive substances (TBARS) assays under pro-oxidant conditions (e.g., Fe²⁺/H2O2) .
Advanced Research Questions
Q. What computational strategies optimize reaction pathways for scalable synthesis?
Apply quantum chemical calculations (DFT) to model transition states of esterification and phosphorylation steps. Use ICReDD’s reaction path search methods to predict optimal catalysts (e.g., lipases with hydrophobic binding pockets) and minimize side reactions. Validate with microreactor-based flow chemistry to enhance yield (>85%) and reduce purification steps .
Q. How does this phospholipid interact with membrane-bound enzymes (e.g., phospholipase D)?
Perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with recombinant phospholipase D. Use molecular dynamics simulations (CHARMM36 force field) to model lipid bilayer insertion and active-site interactions. Compare activity with synthetic analogs (e.g., saturated acyl chains) to identify structure-activity relationships .
Q. What metabolomic approaches trace the compound’s fate in cellular systems?
Label the compound with 13C/15N isotopes and track incorporation into downstream metabolites (e.g., arachidonic acid-derived eicosanoids) via LC-MS/MS . Pair with flux balance analysis to map metabolic pathways in lipidomic databases (e.g., LipidMaps). For in vivo studies, use pulse-chase experiments in model organisms .
Q. How can contradictory data on its pro-inflammatory vs. anti-inflammatory effects be resolved?
Design dose-response studies in primary macrophages to clarify biphasic effects. Use RNA-seq to profile cytokine expression (e.g., TNF-α, IL-10) and lipidomics to quantify pro-resolving mediators (e.g., resolvins). Apply multivariate regression analysis to disentangle confounding variables (e.g., cell type, incubation time) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
